VHL-HIF1α Inhibitor-TG0 is a small molecule designed to inhibit the interaction between the von Hippel-Lindau protein and hypoxia-inducible factor 1-alpha. The von Hippel-Lindau protein is a critical tumor suppressor involved in oxygen sensing and regulation of cellular responses to hypoxia. Mutations in this protein are associated with various cancers, particularly clear cell renal carcinoma. The inhibitor functions by stabilizing hypoxia-inducible factors, which can have therapeutic implications in conditions like anemia and mitochondrial diseases.
This compound falls under the category of small molecule inhibitors targeting protein-protein interactions, specifically those involving E3 ubiquitin ligases. It is classified as a VHL inhibitor, which has been shown to activate the HIF response selectively in cellular environments that mimic hypoxic conditions .
The synthesis of VHL-HIF1α Inhibitor-TG0 involves structure-based drug design techniques to optimize binding affinity and specificity towards the VHL-HIF1α complex. Initial compounds were identified through high-throughput screening methods, followed by iterative cycles of synthesis and biological testing to refine their efficacy. The technical details include:
The molecular structure of VHL-HIF1α Inhibitor-TG0 features a core scaffold that interacts with the VHL protein, disrupting its ability to bind HIF1α. Key structural characteristics include:
Data from studies indicate that the inhibitor effectively mimics the natural substrates of VHL, allowing for competitive inhibition .
The primary chemical reaction involving VHL-HIF1α Inhibitor-TG0 is its competitive inhibition of the VHL E3 ligase activity. This interaction prevents the ubiquitination of HIF1α, leading to its stabilization. Technical details include:
The mechanism by which VHL-HIF1α Inhibitor-TG0 operates is centered on its ability to prevent HIF1α degradation. Under normal oxygen conditions, HIF1α is hydroxylated by prolyl hydroxylase enzymes, leading to its recognition by VHL for ubiquitination. The presence of TG0 alters this pathway:
VHL-HIF1α Inhibitor-TG0 exhibits several notable physical and chemical properties:
Relevant data from studies indicate favorable properties that support its use in biological applications .
VHL-HIF1α Inhibitor-TG0 has significant potential applications in scientific research and therapeutic development:
The VHL protein functions as the substrate-recognition subunit of a Cullin 2-based E3 ubiquitin ligase complex (CRL2VHL). Its primary role is targeting HIFα subunits for proteasomal degradation under normoxic conditions. This process hinges on oxygen-dependent enzymatic modifications:
Structural Determinants of Specificity:The interaction requires precise spatial alignment between VHL’s hydrophobic binding pocket and HIF1α’s LXXLAP motif. Mutations in this interface (e.g., VHL Type 2C mutations) disrupt binding and cause constitutive HIF stabilization, underscoring the complex’s role as a tumor suppressor [3] [5].
Table 1: Key Domains in the VHL-HIF1α Interaction
Component | Domain/Modification | Function |
---|---|---|
HIF1α | ODDD (residues 401–603) | Contains Pro402/Pro564; site of PHD-mediated hydroxylation |
VHL | β-domain | Binds hydroxylated HIF1α; mutation hotspot in VHL disease |
PHD enzymes | Fe2+/2-OG binding site | Catalyzes prolyl hydroxylation; O2-sensitive |
CRL2VHL | Cullin 2-RBX1 scaffold | Recruits E2 ubiquitin-conjugating enzyme for polyubiquitination |
HIF1α orchestrates transcriptional responses to hypoxia by dimerizing with HIF1β and binding hypoxia-response elements (HREs) in target genes. Its activation cascade involves:
Regulation Beyond Oxygen:Non-canonical pathways modulate HIF1α independently of oxygen. Inflammatory cytokines (e.g., TNF-α, IL-1β) enhance HIF1α transcription via NF-κB, while the RNA-binding protein YB-1 promotes HIF1α mRNA translation in sarcomas, linking inflammation and oncogenesis to hypoxic responses [9] [10].
Table 2: HIF Isoform-Specific Functions in Hypoxia
Feature | HIF1α | HIF2α |
---|---|---|
Primary induction | Acute hypoxia (<24 h) | Chronic hypoxia (>48 h) |
Key target genes | GLUT1, VEGF, BNIP3, PDK1 | EPO, TGF-α, Cyclin D1 |
Cellular roles | Glycolysis, apoptosis, angiogenesis | Erythropoiesis, cell cycle, vascular maturation |
Cancer context | Pro-survival metabolism | Tumor progression, invasion |
Dysregulation of the VHL-HIF1α axis underlies diverse pathologies, primarily through pseudohypoxic states where HIF target genes are constitutively expressed despite adequate oxygen.
Therapeutic Targeting with TG0:VHL-HIF1α Inhibitor-TG0 ((2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) disrupts the VHL-HIF1α interaction at sub-micromolar concentrations (IC50 <1 µM). By blocking HIF1α degradation, TG0 mimics hypoxia to:
Table 3: Diseases Linked to VHL-HIF1α Dysregulation
Condition | Genetic/Molecular Basis | HIF-Driven Pathology |
---|---|---|
VHL Type 2B | Missense VHL mutations (e.g., Arg167Trp) | ccRCC, hemangioblastomas, pancreatic NETs |
Sporadic ccRCC | Somatic VHL deletion/methylation | Angiogenesis (VEGF), proliferation (TGF-α) |
Neuronal migration defects | Perinatal hypoxia/HIF1α stabilization | Delayed Pard3 expression; impaired germinal zone exit |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7